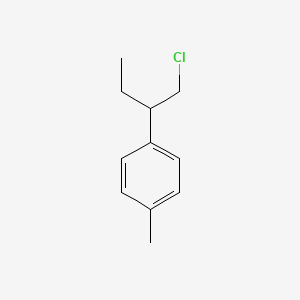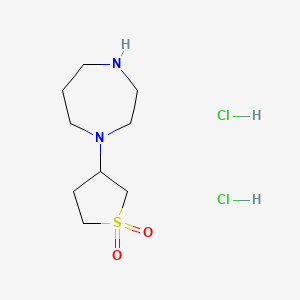
3-(1,4-Diazepan-1-yl)tetrahydrothiophene 1,1-dioxide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,4-Diazepan-1-yl)tetrahydrothiophene 1,1-dioxide dihydrochloride is a chemical compound with the molecular formula C₉H₂₀Cl₂N₂O₂S It is a derivative of tetrahydrothiophene, featuring a diazepane ring and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Diazepan-1-yl)tetrahydrothiophene 1,1-dioxide dihydrochloride typically involves the following steps:
Formation of Tetrahydrothiophene 1,1-Dioxide: This step involves the oxidation of tetrahydrothiophene to form tetrahydrothiophene 1,1-dioxide. Common oxidizing agents used include hydrogen peroxide or peracids under controlled conditions.
Introduction of the Diazepane Ring: The diazepane ring is introduced through a nucleophilic substitution reaction. This involves reacting tetrahydrothiophene 1,1-dioxide with a suitable diazepane derivative under basic conditions.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Using large-scale reactors for the oxidation of tetrahydrothiophene.
Continuous Flow Reactors:
Crystallization and Purification: The final product is crystallized and purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted Diazepanes: From nucleophilic substitution reactions.
Scientific Research Applications
3-(1,4-Diazepan-1-yl)tetrahydrothiophene 1,1-dioxide dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1,4-Diazepan-1-yl)tetrahydrothiophene 1,1-dioxide dihydrochloride involves its interaction with specific molecular targets. The diazepane ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfone group can participate in redox reactions, affecting cellular oxidative states.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene 1,1-Dioxide: Lacks the diazepane ring, making it less versatile in biological applications.
1,4-Diazepane: Lacks the tetrahydrothiophene moiety, limiting its chemical reactivity.
Sulfone Derivatives: Similar redox properties but different structural features.
Uniqueness
3-(1,4-Diazepan-1-yl)tetrahydrothiophene 1,1-dioxide dihydrochloride is unique due to its combination of a diazepane ring and a sulfone group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C9H20Cl2N2O2S |
|---|---|
Molecular Weight |
291.24 g/mol |
IUPAC Name |
3-(1,4-diazepan-1-yl)thiolane 1,1-dioxide;dihydrochloride |
InChI |
InChI=1S/C9H18N2O2S.2ClH/c12-14(13)7-2-9(8-14)11-5-1-3-10-4-6-11;;/h9-10H,1-8H2;2*1H |
InChI Key |
JZHWZNCJDIHYEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2CCS(=O)(=O)C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B15256304.png)
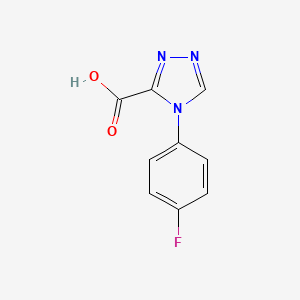
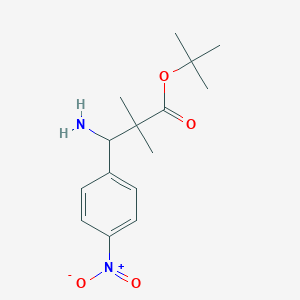

![6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B15256338.png)

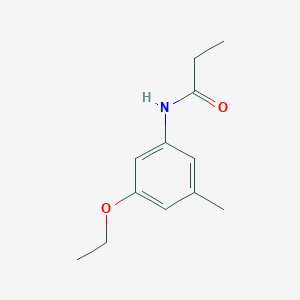
![2-Oxa-7-azaspiro[4.5]decan-3-ylmethanol](/img/structure/B15256364.png)
![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B15256371.png)
